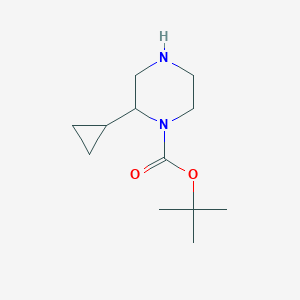![molecular formula C28H32Cl2N2O2 B2773350 3-(2,6-二氯苯基)-5-甲基-N-[4-(4-戊基环己基)苯基]-1,2-噁唑-4-羧酰胺 CAS No. 478041-41-7](/img/structure/B2773350.png)
3-(2,6-二氯苯基)-5-甲基-N-[4-(4-戊基环己基)苯基]-1,2-噁唑-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 2,6-dichlorophenyl group could be introduced via electrophilic aromatic substitution, while the 1,2-oxazole group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,6-dichlorophenyl group would likely be planar due to the aromaticity of the phenyl ring, while the 4-pentylcyclohexyl group would have a more three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the 2,6-dichlorophenyl group could undergo further electrophilic aromatic substitution reactions, while the 1,2-oxazole group could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,6-dichlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
抗菌活性
研究表明,与 3-(2,6-二氯苯基)-5-甲基-N-[4-(4-戊基环己基)苯基]-1,2-恶唑-4-酰胺结构相关的化合物表现出显著的抗菌活性。例如,Patel 和 Shaikh (2011) 合成了具有多种特性的恶唑基-7-氯喹唑啉-4(3H)酮,包括对抗微生物感染,上述化合物可以归为此类 (Patel & Shaikh, 2011)。同样,Desai、Dodiya 和 Shihora (2011) 开发了一系列具有强效抗菌和抗真菌特性的酰胺,突出了恶唑衍生物在该领域的潜力 (Desai, Dodiya, & Shihora, 2011)。
合成和结构分析
与 3-(2,6-二氯苯基)-5-甲基-N-[4-(4-戊基环己基)苯基]-1,2-恶唑-4-酰胺相关的化合物的合成和结构分析一直是多项研究的重点。Kubicki、Bassyouni 和 Codding (2000) 探索了抗惊厥烯胺酮的晶体结构,其与所讨论的化合物具有结构相似性,提供了对其分子构象的见解 (Kubicki, Bassyouni, & Codding, 2000)。Kumar、Saraiah、Misra 和 Ila (2012) 报道了取代恶唑的合成,其在结构上类似于该化合物,提供了有关所涉及化学途径的宝贵信息 (Kumar, Saraiah, Misra, & Ila, 2012)。
潜在的药物应用
3-(2,6-二氯苯基)-5-甲基-N-[4-(4-戊基环己基)苯基]-1,2-恶唑-4-酰胺的结构表明了潜在的药物应用,特别是在抗菌和抗真菌剂领域。这得到了 Limban、Marutescu 和 Chifiriuc (2011) 等研究的证实,他们合成了硫脲衍生物并对其进行了评估,具有抗菌特性,突出了此类化合物在药物研究中的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N2O2/c1-3-4-5-7-19-10-12-20(13-11-19)21-14-16-22(17-15-21)31-28(33)25-18(2)34-32-27(25)26-23(29)8-6-9-24(26)30/h6,8-9,14-17,19-20H,3-5,7,10-13H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDAVXCTBVJZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
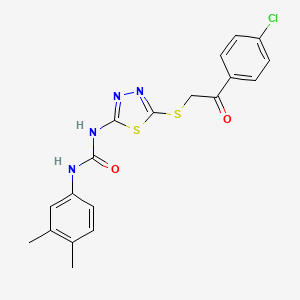
![[2-(4-Methylphenoxy)-3-pyridinyl]methanol](/img/structure/B2773272.png)
![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)

![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)
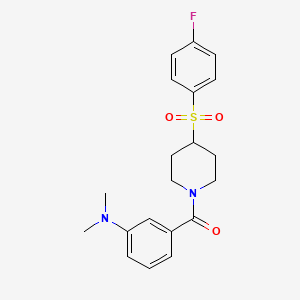
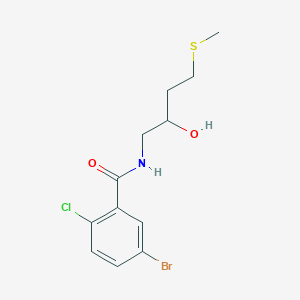
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)
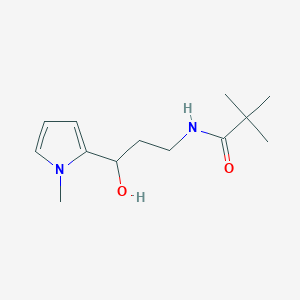
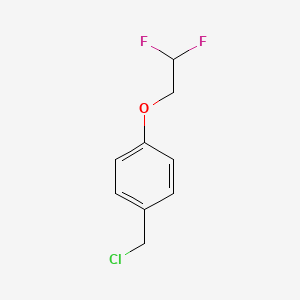
![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)
